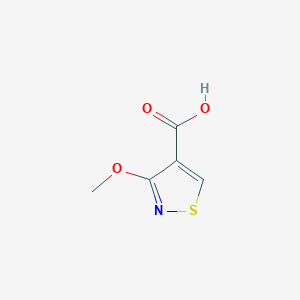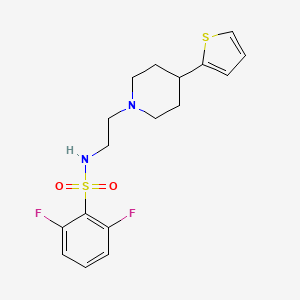
N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylmorpholine is an organic compound with the formula O(CH2CH2)2NCH3 . It is a colorless liquid and a cyclic tertiary amine . It is used as a base catalyst for the generation of polyurethanes and other reactions .
Synthesis Analysis
N-Methylmorpholine is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine .Molecular Structure Analysis
The molecular structure of a related compound, N-Methyl-2-morpholin-4-ylethanamine, has the empirical formula C7H16N2O and a molecular weight of 144.21 .Chemical Reactions Analysis
N-Methylmorpholine is used as a base catalyst for the generation of polyurethanes and other reactions . It is also the precursor to N-methylmorpholine N-oxide, a commercially important oxidant .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, N-Methyl-2-morpholin-4-ylethanamine, include a molecular weight of 144.21 g/mol .科学的研究の応用
Neurokinin-1 Receptor Antagonist Research
N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine hydrochloride has been explored for its potential as a neurokinin-1 (NK1) receptor antagonist. Specifically, a compound with a related structure demonstrated high affinity and oral activity as an h-NK(1) receptor antagonist, showing promise in pre-clinical tests for clinical efficacy in conditions like emesis and depression. This research highlights the compound's solubility and effectiveness, suggesting potential therapeutic applications (T. Harrison et al., 2001).
Serotonin Reuptake Inhibition and 5-HT2A Receptor Antagonism
Another compound, YM992, which shares functional groups with N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine hydrochloride, acts as a selective serotonin reuptake inhibitor (SSRI) and a potent 5-HT2A antagonist. This study demonstrated its effect on the firing activity of norepinephrine neurons, presenting a potential for additional benefits in treating affective and anxiety disorders due to its unique mechanism (S. Szabo & P. Blier, 2002).
Antimicrobial Activity of Quinoline Derivatives
Research on quinoline derivatives, which include the morpholine group, has shown that these compounds exhibit significant antimicrobial activities. A study on new quinoline derivatives carrying a 1,2,3-triazole moiety revealed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This suggests the potential use of morpholine derivatives in developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Imaging Agent for Parkinson's Disease
The synthesis of [11C]HG-10-102-01, a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, involves morpholine derivatives. This research showcases the utility of such compounds in creating diagnostic tools for neurodegenerative diseases, offering insights into the disease mechanisms and potential therapeutic targets (Min Wang et al., 2017).
Synthesis and Characterization of Morpholine Derivatives
作用機序
While specific information on the mechanism of action of “N-Methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride” was not found, methenamine, a related compound, has been proposed as a useful drug for the prevention of urinary tract infections (UTIs). It works as a urinary antiseptic, safely producing formaldehyde to prevent bacterial growth while avoiding bacterial resistance .
Safety and Hazards
特性
IUPAC Name |
N-methyl-N-(morpholin-4-ylsulfonimidoyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(7,10)9-3-5-11-6-4-9;/h7H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPOFMURFUWQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)N1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2839848.png)
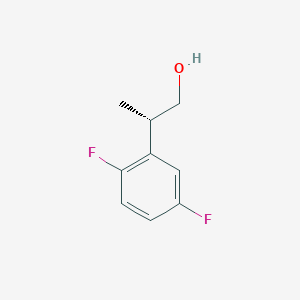
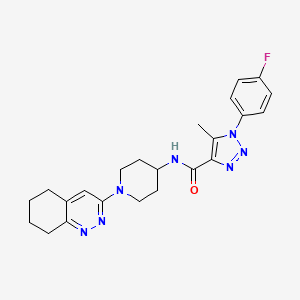
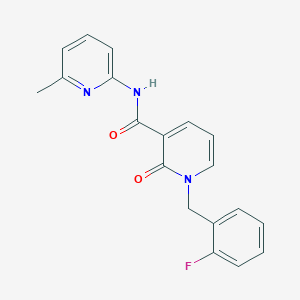
![N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2839857.png)

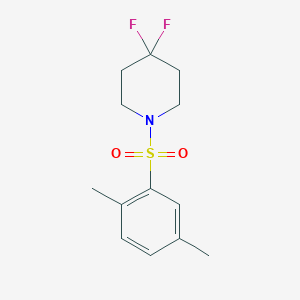
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
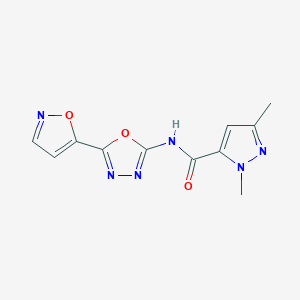
![benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2839863.png)
![2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839864.png)
![Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2839866.png)
